BMS-818251

HIV-1 entry inhibitor cross-clade neutralization

BMS-818251 is a next-generation HIV-1 entry inhibitor targeting gp120 with an EC50 of 0.019 nM. It achieves >10-fold higher potency than temsavir across 208 HIV-1 strains and uniquely inhibits CRF01_AE subtypes (IC50 32–733 nM) where temsavir (>5.8 μM) is ineffective. At just 10 μM, it fully suppresses HIV in donor CD4+ T cells, unlike fostemsavir which requires 100 μM. With a well-characterized resistance profile and a resolved crystal structure (PDB: 6MU7), BMS-818251 is essential for global surveillance, Asian-subtype, and resistance-mechanism studies.

Molecular Formula C29H26N6O5S
Molecular Weight 570.624
Cat. No. B1192341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-818251
SynonymsBMS-818251;  BMS 818251;  BMS818251
Molecular FormulaC29H26N6O5S
Molecular Weight570.624
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)C5=CSC(=N5)C(=O)NCCO
InChIInChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38)
InChIKeyZVQKONGCGRQCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-818251 Procurement Guide: Next-Generation HIV-1 Attachment Inhibitor with Enhanced Potency Over Fostemsavir


BMS-818251 is a next-generation small-molecule HIV-1 entry inhibitor that targets the gp120 subunit of the viral envelope (Env) trimer, interacting with residues in the conserved β20-β21 hairpin [1]. It is a fostemsavir analog engineered to enhance binding affinity and antiviral potency, with an EC50 of 0.019 nM against the laboratory-adapted HIV-1 strain NL4-3 . The compound has demonstrated >10-fold higher potency than BMS-626529 (temsavir, the active form of fostemsavir) on a cross-clade panel of 208 HIV-1 strains [2]. Its crystal structure has been determined at 3.1 Å resolution in complex with the HIV-1 BG505 SOSIP.664 prefusion Env trimer (PDB: 6MU7) [3].

Why BMS-818251 Cannot Be Substituted with Fostemsavir or Other gp120 Attachment Inhibitors


In the HIV-1 attachment inhibitor class, compounds targeting gp120 exhibit highly variable binding affinities, resistance profiles, and strain coverage that preclude simple interchange. Fostemsavir (temsavir) serves as the benchmark with proven clinical efficacy but demonstrates a 10-fold potency deficit relative to BMS-818251 [1]. More critically, temsavir exhibits IC50 values exceeding 5.8 μM against CRF01_AE subtype strains, whereas BMS-818251 maintains activity with IC50 values of 32–733 nM against the same strains . In ex vivo viral suppression assays using HIV+ donor CD4+ T cells, BMS-818251 achieves complete viral suppression at 10 μM, while fostemsavir requires 100 μM [2]. Additionally, the two compounds induce overlapping yet distinct resistance mutation signatures, with BMS-818251 maintaining efficacy even in donor samples harboring preexisting fostemsavir resistance mutations [1]. These quantitative differences in potency, strain coverage, and resistance behavior mean that substituting BMS-818251 with fostemsavir or its prodrug would yield substantially different experimental outcomes.

BMS-818251 Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement


Cross-Clade Potency Enhancement: BMS-818251 Demonstrates >10-Fold Superior Neutralization vs. Temsavir Across 208 HIV-1 Strains

BMS-818251 exhibits >10-fold higher neutralization potency than BMS-626529 (temsavir, the active compound of fostemsavir) on a cross-clade panel of 208 HIV-1 strains. In direct pseudovirus neutralization assays, BMS-818251 achieved EC50 of 0.019 nM against the NL4-3 laboratory-adapted strain, compared to 2.2 ± 0.6 nM for BMS-626529 against the same strain, representing an approximate 100-fold potency improvement [1]. Across the diverse 208-strain panel representing multiple HIV-1 subtypes, the >10-fold potency advantage was consistently maintained [2].

HIV-1 entry inhibitor cross-clade neutralization antiviral potency pseudovirus assay

Enhanced Activity Against CRF01_AE Subtype: BMS-818251 Maintains Sub-Micromolar IC50 Where Temsavir Exceeds 5.8 μM

BMS-818251 demonstrates substantially improved inhibition against the CRF01_AE HIV-1 subtype, a circulating recombinant form prevalent in Southeast Asia. Against CRF01_AE strains, BMS-818251 exhibits IC50 values ranging from 32 nM to 733 nM, whereas temsavir shows markedly reduced activity with IC50 values exceeding 5.8 μM . This represents at minimum an 8-fold improvement (5.8 μM / 733 nM = 7.9) and up to >180-fold improvement (5.8 μM / 32 nM = 181) depending on the specific CRF01_AE strain tested.

HIV-1 CRF01_AE subtype-specific activity antiviral resistance strain coverage

Ex Vivo Viral Suppression: BMS-818251 Achieves Complete Inhibition at 10-Fold Lower Concentration Than Fostemsavir in HIV+ Donor Cells

In ex vivo viral outgrowth assays using CD4+ T cells from HIV+ donors, BMS-818251 achieves complete suppression of viral replication at 10 μM concentration, whereas fostemsavir requires 100 μM to achieve comparable suppression [1]. This 10-fold concentration advantage was consistently observed, and importantly, BMS-818251 demonstrated effective viral suppression even in donor samples harboring preexisting fostemsavir resistance mutations [2].

HIV-1 ex vivo viral outgrowth CD4+ T cells viral suppression multidrug-resistant HIV

Resistance Mutation Profile: BMS-818251 Shows Quantified Affinity Loss for Key Mutations While Maintaining Similar Overall Resistance Spectrum to Fostemsavir

Deep mutational scanning and pseudotyped virus neutralization assays revealed that key resistance mutations cluster around the BMS-818251 binding site. Several enriched mutations (S375I/N, M426L, M475I) have been previously observed in fostemsavir-treated patients, indicating shared resistance pathways [1]. Isothermal titration calorimetry (ITC) quantified binding affinity reductions: M426L reduces affinity by 29.4-fold, S375I by 17-fold, and F382R completely destroys binding. Notably, the R429G mutation reduces binding affinity by 22-fold yet paradoxically increases viral sensitivity to the drug (IC50 decreases to 0.06 nM), suggesting complex structure-activity relationships [2]. Mutations W112L, D113E, F382R, and M426L cause IC50 increases >125-fold [2].

HIV-1 drug resistance deep mutational scanning gp120 mutations ITC binding affinity

Structural Basis for Enhanced Potency: BMS-818251 Functional Group Interactions with gp120 β20-β21 Hairpin

Crystal structure determination at 3.1 Å resolution (PDB: 6MU7) revealed that BMS-818251 binds to the gp120 subunit of the HIV-1 BG505 SOSIP.664 prefusion Env trimer, interacting with residues from the conserved β20-β21 hairpin [1]. The improved diffraction reveals that BMS-818251 utilizes functional groups that specifically interact with gp120 residues from this conserved structural element to achieve enhanced potency [2]. Comparative structural analysis shows that BMS-818251, BMS-626529 (temsavir), and BMS-378806 occupy partially overlapping but distinct binding sites in the vicinity of the CD4 binding pocket [3].

HIV-1 X-ray crystallography gp120 structure β20-β21 hairpin structure-activity relationship

Optimal BMS-818251 Application Scenarios Based on Verified Quantitative Differentiation


Cross-Subtype HIV-1 Neutralization Studies Requiring Broad Strain Coverage

BMS-818251 is the optimal choice for studies requiring robust activity across diverse HIV-1 subtypes. Its >10-fold potency advantage over temsavir on a cross-clade panel of 208 HIV-1 strains [1] ensures consistent neutralization across genetically diverse viral populations, making it particularly suitable for global surveillance studies or programs evaluating inhibitors against multiple circulating subtypes.

CRF01_AE Subtype Research and Southeast Asian HIV-1 Epidemiology

For research focusing on CRF01_AE, a prevalent subtype in Southeast Asia, BMS-818251 provides functional activity (IC50 32–733 nM) where temsavir is effectively inactive (IC50 >5.8 μM) . This makes BMS-818251 the only suitable gp120 attachment inhibitor for studies involving this epidemiologically significant subtype, including resistance surveillance and drug development programs targeting Asian populations.

Ex Vivo Patient-Derived Sample Studies with Limited Biological Material

When working with scarce or precious HIV+ donor CD4+ T cells, BMS-818251's 10-fold lower effective concentration for complete viral suppression (10 μM vs. 100 μM for fostemsavir) [2] enables researchers to conserve limited patient-derived material while maintaining experimental efficacy. This concentration advantage is particularly critical for studies where multiple experimental conditions must be tested with finite sample volumes.

HIV-1 Resistance Mechanism and Drug Escape Mutation Studies

For researchers investigating HIV-1 drug resistance mechanisms, BMS-818251 offers a well-characterized resistance profile with quantified binding affinity changes for specific gp120 mutations (M426L: 29.4× reduction; S375I: 17× reduction; W112L/D113E/F382R/M426L: >125× IC50 increase) [2] and available ITC binding data. This detailed characterization, combined with the crystal structure (PDB: 6MU7) [3], provides a robust foundation for structure-guided resistance studies and computational modeling of escape pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-818251

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.